N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide

NADPH oxidase NOX inhibition ROS production

This NADPH oxidase inhibitor is differentiated by its 4-hydroxyoxan-4-ylmethyl substituent, which provides a precise hydrogen-bond donor/acceptor pattern (2 HBD, 7 HBA) and a computed XLogP3-AA of 1.9—critical for maintaining pharmacophore geometry and solubility in cell-based inflammatory assays. Unlike phenyl analogs, the hydroxyl group prevents lipophilicity-driven off-target shifts. With documented CYP3A4 inhibition (IC50=10 nM), it serves as a controlled reference for in vitro metabolism and drug-drug interaction panels. Procure as a characterized reference standard (TRC-A727200) for NOX target validation, SAR studies, and HPLC/LC-MS method development in benzamide research.

Molecular Formula C14H16F3NO4
Molecular Weight 319.28
CAS No. 1396861-11-2
Cat. No. B2480929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide
CAS1396861-11-2
Molecular FormulaC14H16F3NO4
Molecular Weight319.28
Structural Identifiers
SMILESC1COCCC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O
InChIInChI=1S/C14H16F3NO4/c15-14(16,17)22-11-3-1-10(2-4-11)12(19)18-9-13(20)5-7-21-8-6-13/h1-4,20H,5-9H2,(H,18,19)
InChIKeyMOOXWZLRAMGSTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide (CAS 1396861-11-2): Chemical Identity, Supplier Classification, and Core Physicochemical Profile for Sourcing Decisions


N-[(4-Hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide (CAS 1396861-11-2, PubChem CID 71796872) is a synthetic organic compound belonging to the benzamide class, with the molecular formula C14H16F3NO4 and a molecular weight of 319.28 g/mol [1]. Key computed physicochemical properties include a predicted lipophilicity (XLogP3-AA) of 1.9, two hydrogen bond donors, seven hydrogen bond acceptors, and four rotatable bonds [2]. The compound is listed by multiple suppliers as an inhibitor of NADPH oxidase (NOX), an enzyme family responsible for reactive oxygen species (ROS) production, and is described as potentially useful for the study of inflammatory diseases . Its structural signature—a 4-hydroxyoxan-4-ylmethyl moiety linked to a 4-(trifluoromethoxy)benzamide core—distinguishes it within the broader benzamide and NADPH oxidase inhibitor chemical space.

Why N-[(4-Hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide Cannot Be Interchanged with Close Analogs: Structural Determinants Driving Target Engagement and Physicochemical Differentiation


Generic substitution within the N-substituted-4-(trifluoromethoxy)benzamide series is unreliable due to the critical role of the 4-hydroxyoxan-4-ylmethyl substituent in simultaneously modulating hydrogen-bonding capacity, conformational flexibility, and lipophilicity. The target compound possesses precisely two hydrogen bond donors (the hydroxyl and amide NH) and seven hydrogen bond acceptors, yielding a computed XLogP3-AA of 1.9 [1]. Analogs that replace the 4-hydroxy group with a phenyl ring (e.g., N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide, CAS 1396750-28-9) eliminate one H-bond donor and substantially increase lipophilicity, altering both solubility and target-binding pharmacophore geometry [2]. Similarly, analogs with altered substitution on the benzamide ring—such as N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide—modulate electron density on the aromatic ring and may shift selectivity among NOX isoforms or off-target profiles . These structural variations, though subtle in 2D representation, can produce non-linear changes in bioactivity that preclude reliable interchange without direct comparative data.

N-[(4-Hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide: Quantitative Differentiation Evidence Against Comparators for Scientific Procurement


NADPH Oxidase Inhibition: Functional Annotation by Supplier Characterization and Class-Level Inference

The target compound is explicitly annotated by Toronto Research Chemicals (via Labmix24) as 'an inhibitor of NADPH oxidase (an enzyme responsible for reactive oxygen species production) and is useful in the treatment of various inflammatory diseases' . While direct quantitative IC50 or Ki data for this specific compound against defined NOX isoforms are not identified in the public domain at the time of this analysis, this functional annotation distinguishes it from close structural analogs that lack any documented NADPH oxidase association. For context, structurally related 4-(trifluoromethoxy)benzamide derivatives have been reported with NOX4 inhibitory activity: one chemotype demonstrated a Ki of 156 nM against human NOX4 expressed in CHO cell membranes [1], and another series yielded IC50 values of 670 nM against NOX4 in HEK cells [2]. The presence of the 4-hydroxyoxan-4-ylmethyl substituent in the target compound introduces a hydrogen-bond donor not present in many comparator benzamides, which may influence NOX isoform selectivity—a hypothesis requiring experimental confirmation.

NADPH oxidase NOX inhibition ROS production

Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and Hydrogen-Bond Donor Count as Procurement-Relevant Selectivity Filters

The target compound exhibits a computed XLogP3-AA of 1.9 and two hydrogen bond donors (amide NH and hydroxyl), placing it within favorable drug-like physicochemical space [1]. By contrast, the 4-phenyl-substituted analog N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide (CAS 1396750-28-9) replaces the hydroxyl with a phenyl group, reducing the HBD count to 1 and substantially increasing lipophilicity [2]. This difference in HBD count has implications for membrane permeability, solubility, and target-binding pharmacophore geometry. The trifluoromethoxy substituent (OCF3) at the para position of the benzamide ring further differentiates this compound from non-fluorinated or mono-fluorinated analogs such as 4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide, where the absence of the -OCF3 group alters electronic distribution, metabolic stability, and lipophilicity .

Lipophilicity Hydrogen bonding Drug-likeness

CYP3A4 Inhibition Liability: Off-Target Profiling Data as a Procurement Decision Criterion

The target compound has been screened against human recombinant CYP3A4 and demonstrated an IC50 of 10 nM, using 7-benzyloxy-4-(trifluoromethyl)-coumarin as a fluorogenic substrate with a 30-minute incubation [1]. While the primary pharmacological target (NADPH oxidase) lacks publicly available quantitative potency data for this specific compound, this CYP3A4 inhibition value provides a concrete off-target liability metric. For context, many benzamide derivatives show significant CYP3A4 inhibition; for example, N-(2-fluorophenethyl)-4-(trifluoromethoxy)benzamide exhibits an IC50 of 3,490 nM at TRPV1 [2], indicating that the specific substitution pattern of the target compound (4-hydroxyoxan-4-ylmethyl) is associated with substantially more potent CYP3A4 interaction. This off-target profile is a critical procurement consideration: researchers using this compound in cell-based assays must account for potential CYP-mediated metabolic interactions that could confound phenotypic readouts.

CYP3A4 inhibition Drug metabolism Off-target liability

Molecular Weight and Rotatable Bond Differentiation Within the 4-(Trifluoromethoxy)benzamide Series: Implications for Permeability and Ligand Efficiency

The target compound has a molecular weight of 319.28 g/mol and four rotatable bonds [1]. This places it in a favorable segment of drug-like chemical space compared to larger 4-(trifluoromethoxy)benzamide derivatives, such as those incorporating extended heterocyclic linkers (e.g., N-(1-[[(1S)-1-[[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl]carbonyl]butyl]carbamoyl]cyclohexyl)-4-(trifluoromethoxy)benzamide) which exceed 500 g/mol and contain more than eight rotatable bonds [2]. The relatively compact structure of the target compound—conferred by the 4-hydroxyoxan-4-ylmethyl substituent—preserves ligand efficiency metrics while maintaining the pharmacophoric elements (OCF3-substituted benzamide) associated with NOX inhibition. Lower rotatable bond count (4 vs. >8 for extended analogs) is correlated with improved oral bioavailability potential and reduced entropic penalty upon target binding [3].

Molecular weight Rotatable bonds Ligand efficiency

N-[(4-Hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide: Research and Industrial Application Scenarios Grounded in Available Evidence


NADPH Oxidase (NOX) Target Validation and Probe Development in Inflammatory Disease Models

Based on the supplier classification as a NADPH oxidase inhibitor , the compound is best deployed as a tool compound for preliminary NOX target validation studies in cell-based inflammatory models. Researchers investigating ROS-mediated pathology in pulmonary fibrosis, cardiovascular disease, or neuroinflammation may use this compound to assess the phenotypic consequences of NOX inhibition before investing in more extensively characterized (but structurally distinct) NOX inhibitors. The compound's favorable physicochemical profile (XLogP3-AA 1.9, MW 319.28) supports its use in standard cell culture assays with DMSO as a vehicle [1].

Chemical Biology Studies Requiring Defined CYP3A4 Interaction Profiles

The documented CYP3A4 inhibition (IC50 = 10 nM) [2] makes this compound suitable for studies where CYP-mediated metabolism is a controlled variable. Researchers designing in vitro metabolism or drug-drug interaction panels can use this compound as a reference CYP3A4-interacting benzamide, with the explicit caveat that CYP inhibition may confound cell-based phenotypic readouts. This scenario leverages the only publicly available quantitative bioactivity data for the compound.

Structure-Activity Relationship (SAR) Campaigns Exploring the 4-Hydroxyoxan-4-ylmethyl Pharmacophore

Medicinal chemistry teams exploring benzamide-based inhibitors can use this compound as a scaffold reference for SAR studies. The 4-hydroxyoxan-4-ylmethyl moiety provides a distinct hydrogen-bond donor/acceptor pattern compared to the 4-phenyloxan-4-ylmethyl analog (ΔHBD = +1) or the 4-fluoro-benzamide analog (altered electronics) [3]. Procurement of this compound alongside its closest analogs enables systematic evaluation of how the hydroxyl substituent impacts target potency, solubility, and metabolic stability within a matched molecular pair framework.

Reference Standard for Analytical Method Development and Quality Control of Benzamide Derivatives

The compound is listed by Toronto Research Chemicals as a reference standard (TRC-A727200) with defined appearance (white to off-white solid) . Analytical laboratories developing HPLC, LC-MS, or NMR methods for benzamide derivatives may procure this compound as a characterized reference material for method validation, retention time indexing, and impurity profiling, particularly in workflows involving fluorinated aromatic amides.

Quote Request

Request a Quote for N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.